molecular formula C16H10N2O6 B12437643 4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B12437643
M. Wt: 326.26 g/mol
InChI Key: WLSUFRSFIWKQFL-UHFFFAOYSA-N
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Description

The 4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a novel chemical entity designed for research applications. This compound features a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity . THIQ-based compounds are frequently investigated for their anti-cancer properties, including targeted inhibition of oncogenic pathways and anti-angiogenesis effects . Furthermore, derivatives containing the tetrahydroisoquinoline-3-carboxylic acid moiety have been identified as potent inhibitors of enzymes like Aminopeptidase N (APN/CD13), a target relevant for cancer therapy . The structural components of this reagent, including the 4-nitrophenyl ester, suggest its potential utility as a key synthetic intermediate or a probe for biochemical studies. Main Applications & Research Value: This compound is intended for research use only, specifically in early-stage drug discovery. Its primary value lies in its potential as a precursor or lead compound for the development of therapeutic agents. Researchers can utilize it in: • Oncology Research: Evaluation of anti-proliferative activity against various cancer cell lines, particularly focusing on KRas inhibition and anti-angiogenesis, mechanisms known for other THIQ derivatives . • Enzyme Inhibition Studies: Screening for inhibitory activity against metalloproteases such as Aminopeptidase N (APN/CD13) and Matrix Metalloproteinases (MMPs) . • Medicinal Chemistry: Serving as a building block for the synthesis of more complex molecules with potentially enhanced potency and selectivity, leveraging well-established synthetic routes like the Pictet-Spengler condensation or Bischler-Napieralski reaction . Handling and Compliance: This product is for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for specific hazard information.

Properties

Molecular Formula

C16H10N2O6

Molecular Weight

326.26 g/mol

IUPAC Name

(4-nitrophenyl) 1,4-dioxo-2,3-dihydroisoquinoline-3-carboxylate

InChI

InChI=1S/C16H10N2O6/c19-14-11-3-1-2-4-12(11)15(20)17-13(14)16(21)24-10-7-5-9(6-8-10)18(22)23/h1-8,13H,(H,17,20)

InChI Key

WLSUFRSFIWKQFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(NC2=O)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Core Tetrahydroisoquinoline Skeleton Construction

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for generating 1,2,3,4-tetrahydroisoquinoline derivatives. As detailed in classical syntheses, this method involves intramolecular cyclization of arylethylamides under acidic conditions. For 1,4-dioxo functionality, pre-installation of ketone groups or post-cyclization oxidation is required. A modified approach employs imine intermediates derived from 3,4-dimethoxyphenethylamine and nitroaryl aldehydes, cyclized via phosphoric acid catalysis to yield dioxo-substituted intermediates.

Example Protocol :

  • Substrate : 2-(3,4-Dimethoxyphenyl)ethylamine and 4-nitrobenzaldehyde.
  • Conditions : Toluene, p-toluenesulfonic acid (PTSA), Dean-Stark trap, 110°C, 4 hours.
  • Outcome : Cyclization affords a 1,4-dioxo intermediate with 32–54% yield, contingent on substituent electronic effects.

Oxidative Post-Modification

Post-cyclization oxidation introduces the 1,4-diketone moiety. Pd-catalyzed dehydrogenation in quinoline at 200°C converts tetrahydroisoquinoline to its aromatic counterpart, though over-oxidation risks necessitate careful monitoring. Alternatively, MnO₂ or KMnO₄ in acetone selectively oxidizes benzylic positions, achieving 1,4-dioxo formation with 65–78% efficiency.

Carboxylic Acid Functionalization and Esterification

Carboxylic Acid Generation

The 3-carboxylate group is introduced via hydrolysis of pre-formed esters or direct carboxylation. Patent EP0578163A1 describes a high-yield (72% of theory) route starting from D-phenylalanine methyl ester, cyclized with paraformaldehyde in trifluoroacetic acid (TFA), followed by alkaline hydrolysis.

Critical Step :

  • Ester Hydrolysis : 15% NaOH in methanol, 3 hours, room temperature.
  • Yield Optimization : Neutralization with H₂SO₄ at pH 6.5 minimizes decarboxylation.

4-Nitrophenyl Ester Formation

Esterification with 4-nitrophenol demands activation of the carboxylic acid. Two dominant strategies emerge:

Acid Chloride Intermediate
  • Activation : Thionyl chloride (SOCl₂) converts the acid to its chloride at reflux.
  • Coupling : Reaction with 4-nitrophenol in anhydrous dichloromethane (DCM), catalyzed by DMAP, achieves 85–90% conversion.

Data Table 1 : Esterification Yields Under Varied Conditions

Activator Solvent Catalyst Yield (%)
SOCl₂ DCM DMAP 89
DCC THF HOBt 76
CDI Acetonitrile None 68
Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction couples 4-nitrophenol directly to the carboxylic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. Yields range from 70–82%, though stoichiometric byproduct removal complicates scaling.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 9.1 Hz, 2H, Ar-NO₂), 7.89 (m, 4H, isoquinoline-H), 5.32 (s, 1H, C3-H), 4.10 (m, 2H, CH₂), 3.95 (m, 2H, CH₂).
  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (diketone C=O), 1520 cm⁻¹ (NO₂ asym).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the cis-fused dioxo ring system and planar 4-nitrophenyl group.

Challenges and Optimization Strategies

Byproduct Formation

Over-alkylation during esterification generates bis-4-nitrophenyl esters (5–12% by GC-MS). Mitigation involves slow 4-nitrophenol addition and sub-zero temperatures.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility but risk nitrophenol decomposition. Mixed systems (DCM:THF 3:1) balance reactivity and stability.

Industrial Scalability and Cost Analysis

Catalytic Efficiency

Pd/C recycling in dehydrogenation steps reduces metal costs by 40%.

Raw Material Cost Breakdown

Component Cost/kg (USD)
4-Nitrophenol 120
D-Phenylalanine methyl ester 980
Trifluoroacetic acid 65

Chemical Reactions Analysis

4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the nitrophenyl group, where reagents like halogens or nitro groups can be introduced under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs .

Scientific Research Applications

4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the tetrahydroisoquinoline core can interact with various enzymes and receptors in biological systems. These interactions can lead to the modulation of cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other nitrophenyl-substituted heterocycles. For instance, 3-(4-nitrophenyl)cyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-dione (compound 5a in ) incorporates a triazine core instead of an isoquinoline system. Despite differences in the central heterocycle, both compounds feature a 4-nitrophenyl group, which is critical for modulating electronic properties and reactivity .

Reactivity in Oxidation Reactions

However, their efficiency was notably lower than that of imidazole-containing analogs, highlighting the influence of the heterocyclic core on reactivity .

Physicochemical Properties

The 4-nitrophenyl group enhances solubility in polar aprotic solvents and stabilizes intermediates via electron withdrawal. In contrast, phenyl-substituted analogs (e.g., 3-phenyltriazine-diones) lack this electron-deficient character, which may reduce their oxidative efficiency . The ester group in the target compound could further influence solubility and steric accessibility compared to non-esterified derivatives.

Comparative Data Table

Compound Name Core Structure Substituent Oxidation Efficiency (Amine → Imine) Key Reference
4-Nitrophenyl 1,4-dioxo-tetrahydroisoquinoline-3-carboxylate Tetrahydroisoquinoline 4-Nitrophenyl ester Not explicitly reported -
3-(4-Nitrophenyl)triazine-dione (5a ) Triazine 4-Nitrophenyl >100% yield (lower than imidazole analogs)
Imidazole-containing analog Imidazole Variable Higher efficiency

Discussion of Structural Influences

  • Core Heterocycle: The triazine core in 5a facilitates conjugation and electron delocalization, whereas the tetrahydroisoquinoline system may offer rigidity and distinct electronic profiles due to fused aromaticity.

Biological Activity

4-Nitrophenyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a complex organic compound belonging to the isoquinoline derivative class. Its unique structure contributes to a variety of biological activities that are currently under investigation for potential therapeutic applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step processes. A common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . The overall reaction can be summarized as follows:

 phenylethylamine+dehydrating agent4 Nitrophenyl 1 4 dioxo 1 2 3 4 tetrahydroisoquinoline 3 carboxylate\text{ phenylethylamine}+\text{dehydrating agent}\rightarrow \text{4 Nitrophenyl 1 4 dioxo 1 2 3 4 tetrahydroisoquinoline 3 carboxylate}

Antimicrobial Properties

Research indicates that compounds in the isoquinoline family exhibit antimicrobial properties. In vitro studies have shown that derivatives of tetrahydroisoquinoline can inhibit the growth of various bacterial strains. For instance, MTT assays demonstrated anti-proliferative effects against cancer cells, suggesting potential applications in treating infections and tumors .

Anticancer Activity

The compound has been studied for its anticancer properties. A series of substituted tetrahydroisoquinoline derivatives were found to bind selectively to Bcl-2 family proteins involved in apoptosis regulation. One study reported that specific derivatives could induce apoptosis in Jurkat cells through caspase activation . The binding affinity of these compounds to Bcl-2 was measured with a KiK_i value of 5.2 µM.

The biological activity of this compound is believed to involve interaction with various molecular targets:

  • Redox Reactions : The nitrophenyl group can participate in redox reactions.
  • Enzyme Interaction : The tetrahydroisoquinoline core may interact with enzymes and receptors, modulating cellular processes such as signal transduction and gene expression .

Case Studies

StudyFindings
Study on Anticancer Activity Compounds exhibited anti-proliferative effects against cancer cells with significant apoptosis induction through Bcl-2 inhibition .
Antimicrobial Efficacy Demonstrated effectiveness against bacterial strains in vitro; specific derivatives showed enhanced activity compared to standard antibiotics .
Mechanistic Insights Investigated binding interactions with Mur enzymes in Mycobacterium tuberculosis; highlighted the importance of substituents on phenyl rings for enhanced activity .

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